N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 328911-20-2
VCID: VC16106558
InChI: InChI=1S/C28H24N2O3/c31-28(21-33-26-16-14-25(15-17-26)24-11-5-2-6-12-24)30-29-19-23-10-7-13-27(18-23)32-20-22-8-3-1-4-9-22/h1-19H,20-21H2,(H,30,31)/b29-19+
SMILES:
Molecular Formula: C28H24N2O3
Molecular Weight: 436.5 g/mol

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide

CAS No.: 328911-20-2

Cat. No.: VC16106558

Molecular Formula: C28H24N2O3

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide - 328911-20-2

Specification

CAS No. 328911-20-2
Molecular Formula C28H24N2O3
Molecular Weight 436.5 g/mol
IUPAC Name N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide
Standard InChI InChI=1S/C28H24N2O3/c31-28(21-33-26-16-14-25(15-17-26)24-11-5-2-6-12-24)30-29-19-23-10-7-13-27(18-23)32-20-22-8-3-1-4-9-22/h1-19H,20-21H2,(H,30,31)/b29-19+
Standard InChI Key RAVIPYIAWYGHLT-VUTHCHCSSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s structure integrates two aromatic systems: a 3-benzyloxybenzaldehyde-derived hydrazone and a biphenyl-4-yloxy acetyl group. The (E)-configuration of the hydrazone group (C=N-NH) is critical for its stereochemical stability . The benzyloxy group at the 3-position of the phenyl ring enhances lipophilicity, while the biphenyl-4-yloxy moiety contributes to π-π stacking interactions, a feature common in kinase inhibitors.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
IUPAC NameN-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide
Molecular FormulaC₂₈H₂₄N₂O₃
CAS Number328911-20-2
EC Number655-125-9
Molecular Weight436.5 g/mol

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this specific compound is unavailable in the provided sources, analogous hydrazides exhibit characteristic peaks:

  • NMR: Hydrazone protons (N=CH) resonate at δ 8.1–8.3 ppm, while aromatic protons appear between δ 6.8–7.6 ppm.

  • IR: Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm the hydrazide functional group.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Hydrazide Formation: Reaction of 2-(biphenyl-4-yloxy)acetic acid with hydrazine hydrate produces the corresponding acetohydrazide.

  • Condensation: The hydrazide reacts with 3-benzyloxybenzaldehyde under acidic catalysis (e.g., acetic acid) to form the hydrazone .

Reaction Conditions:

  • Solvent: Ethanol or methanol under reflux.

  • Catalyst: 2–3 drops of concentrated HCl or acetic acid.

  • Yield: ~70–80% after recrystallization from ethanol.

Reactivity and Functionalization

The hydrazone group undergoes nucleophilic addition, while the biphenyl system participates in Suzuki-Miyaura cross-coupling for structural diversification. For example, palladium-catalyzed coupling with aryl boronic acids introduces substituents at the biphenyl moiety, enhancing binding affinity in drug design.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (25 mg/mL) and dichloromethane; poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable at room temperature under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the hydrazone linkage.

Predicted ADME Profiles

Computational models (e.g., SwissADME) suggest:

  • LogP: 4.2 (high lipophilicity).

  • H-bond Donors/Acceptors: 2/5.

  • Bioavailability Score: 0.55, indicating moderate oral absorption.

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